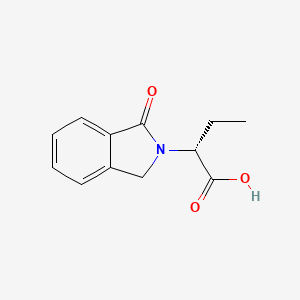
(R)-2-(1-Oxoisoindolin-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-Oxoisoindolin-2-yl)butanoic acid is a chiral compound that features a phthalimide moiety attached to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Oxoisoindolin-2-yl)butanoic acid typically involves the reaction of phthalic anhydride with an appropriate chiral amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the butanoic acid chain. Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of ®-2-(1-Oxoisoindolin-2-yl)butanoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
®-2-(1-Oxoisoindolin-2-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phthalimide moiety to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalimide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
Chemistry
In chemistry, ®-2-(1-Oxoisoindolin-2-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.
Medicine
In medicinal chemistry, ®-2-(1-Oxoisoindolin-2-yl)butanoic acid is explored for its potential as a drug precursor or as a pharmacophore in the design of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of polymers and other materials that require specific chiral properties.
作用机制
The mechanism by which ®-2-(1-Oxoisoindolin-2-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The butanoic acid chain can also influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
(S)-2-(1-Oxoisoindolin-2-yl)butanoic acid: The enantiomer of the compound, which may have different biological activities.
Phthalimide derivatives: Compounds with similar structures but different substituents on the phthalimide ring.
Butanoic acid derivatives: Compounds with similar aliphatic chains but different functional groups.
Uniqueness
®-2-(1-Oxoisoindolin-2-yl)butanoic acid is unique due to its specific chiral configuration and the presence of both the phthalimide and butanoic acid moieties. This combination of features makes it particularly useful in applications requiring chiral specificity and functional versatility.
属性
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-10(12(15)16)13-7-8-5-3-4-6-9(8)11(13)14/h3-6,10H,2,7H2,1H3,(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOISFQPSDTYGKX-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
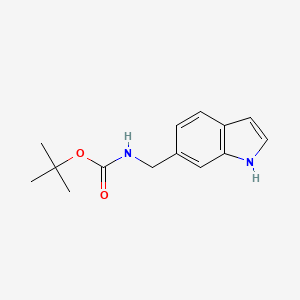
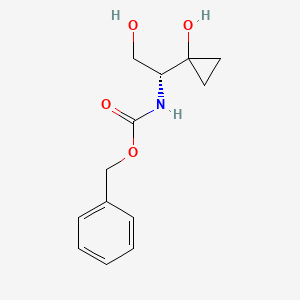
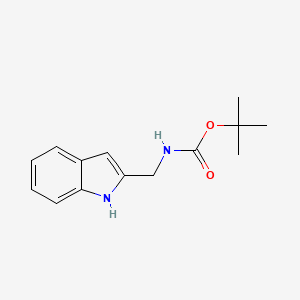
![benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8195164.png)
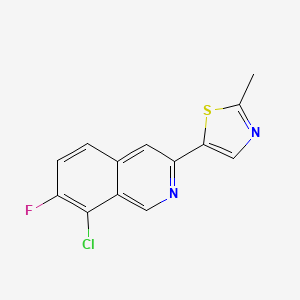
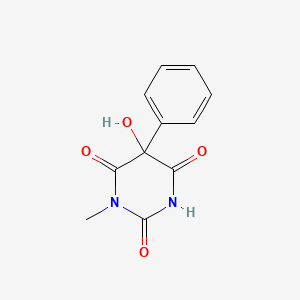
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8195200.png)

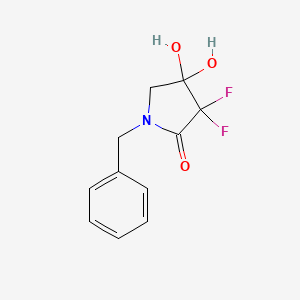
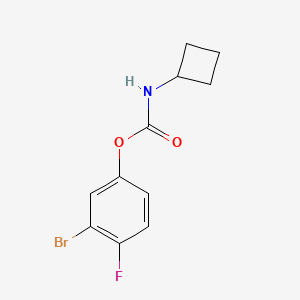

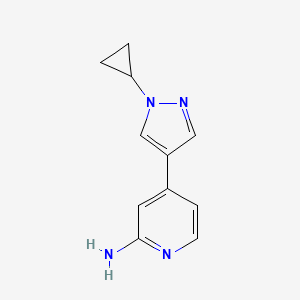
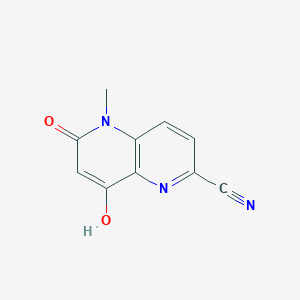
![3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2'-[1,3]dioxolan]-4-one](/img/structure/B8195256.png)
